4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a tetrahydropyran ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects . The mode of action is likely dependent on the specific target and the context in which the compound is used.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . These can range from pathways involved in inflammation and pain to those involved in microbial growth and tumor progression.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting they have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects of this compound could range from reducing inflammation and pain to inhibiting microbial growth and tumor progression .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 4-Phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide are not well characterized. Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Thiazole derivatives can interact with transporters or binding proteins, and can affect their localization or accumulation .
Subcellular Localization
Thiazole derivatives could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a thioamide and a haloketone can be reacted to form the thiazole ring .
The subsequent steps involve the introduction of the pyridine and tetrahydropyran rings. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions. The final step usually involves the formation of the carboxamide group through amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole share the thiazole ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds like pyridine-3-carboxamide and 4-aminopyridine share the pyridine ring and have comparable chemical properties.
Uniqueness
4-phenyl-N-(4-(pyridin-3-yl)thiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is unique due to its combination of three distinct ring systems (thiazole, pyridine, and tetrahydropyran) and the presence of a carboxamide group.
Properties
IUPAC Name |
4-phenyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-18(20(8-11-25-12-9-20)16-6-2-1-3-7-16)23-19-22-17(14-26-19)15-5-4-10-21-13-15/h1-7,10,13-14H,8-9,11-12H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQZYQKSXJLJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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